Ganglioside GM3 (sodium salt)
Description
Structural and Biochemical Characterization of Ganglioside GM3 (Sodium Salt)
Molecular Composition and Structural Variants
Ganglioside GM3's core structure comprises a ceramide backbone (sphingosine + fatty acid) β-linked to a trisaccharide unit ($$\alpha2,3$$-sialyllactose: $$Neu5Ac\alpha2-3Gal\beta1-4Glc$$). The ceramide moiety exhibits variability in fatty acid chain length (C16–C24), hydroxylation status, and unsaturation, generating distinct molecular species with unique biological activities.
Table 1: Common GM3 Molecular Species and Associated Ceramide Structures
Hydroxylation of the fatty acid (e.g., h24:0 vs. 24:0) enhances GM3's capacity to promote Toll-like receptor 4 (TLR4) activation, exacerbating inflammatory responses in obesity. In contrast, non-hydroxylated species like GM3(d18:1-C18:1) suppress TLR4, highlighting structure-dependent functional dichotomies.
Physicochemical Properties in Sodium Salt Formulation
The sodium salt formulation stabilizes GM3's anionic sialic acid group, improving aqueous solubility (up to 20 mM in chloroform:methanol (2:1)). Lyophilized GM3 sodium salt forms micellar aggregates in water, with a molecular weight of 1,203.5 g/mol (tricosanoyl variant).
Table 2: Physicochemical Properties of Ganglioside GM3 (Sodium Salt)
The sodium counterion reduces electrostatic repulsion between sialic acid groups, promoting stable micelle formation in aqueous environments. This property is critical for experimental applications requiring uniform dispersion in cell culture media.
Comparative Analysis of GM3 Isoforms Across Species
GM3 isoforms vary across species due to differences in sialic acid modification and ceramide composition. Bovine brain-derived GM3 predominantly contains C18:1 and C20:1 fatty acids, whereas human serum GM3 exhibits hydroxylated very-long-chain fatty acids (hVLCFAs; e.g., h24:0) linked to metabolic dysregulation.
Key Species-Specific Features:
- Bovine GM3 : Used commercially due to high yield from brain tissue; lacks hydroxylated ceramides.
- Human GM3 : Hydroxylated species (e.g., d18:1-h24:0) dominate in pathologies like visceral obesity and atherosclerosis.
- Mouse GM3 : Upregulated during myoblast differentiation, with non-hydroxylated species regulating myogenesis.
These interspecies differences underscore the importance of source selection in preclinical studies, as ceramide structure influences GM3's bioactivity.
Properties
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H108N2O21.Na/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62;/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76);/q;+1/p-1/b32-30+;/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQRTSSCXQEZNW-BLVJLEROSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H107N2NaO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ganglioside GM3, a glycosphingolipid enriched in neural tissues, plays a crucial role in various biological processes. This article delves into its biological activity, highlighting its implications in health and disease, particularly focusing on its anti-angiogenic properties, neurological functions, and potential therapeutic applications.
Overview of Ganglioside GM3
Gangliosides are complex lipids that contain one or more sialic acid residues. GM3 is the simplest member of this family, serving as a precursor for more complex gangliosides. It is synthesized from lactosylceramide by the enzyme GM3 synthase (ST3GAL5) through the addition of a sialic acid residue. This process is critical for the production of downstream gangliosides essential for neural function and cellular signaling pathways .
Biological Functions
Cell Signaling and Modulation
Ganglioside GM3 modulates several receptor pathways, including those for insulin-like growth factor-1 (IGF-1), basic fibroblast growth factor (b-FGF), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF). These interactions suggest that GM3 plays a significant role in cell proliferation, differentiation, and apoptosis .
Neuroprotective Effects
Research indicates that GM3 has protective effects on neuronal cells. In studies involving GM3 synthase-deficient mice, oral supplementation with gangliosides improved cognitive functions and developmental scores, highlighting GM3's potential role in neuroprotection and cognitive enhancement . Furthermore, GM3's modulation of signaling pathways is vital for maintaining normal brain function; disruptions in its biosynthesis are linked to severe neurological disorders .
Anti-Angiogenic Properties
One of the most notable biological activities of GM3 is its anti-angiogenic effect. Studies have shown that tumors expressing high levels of GM3 exhibit reduced vascularization and slower growth compared to those with lower levels. This is attributed to GM3's ability to inhibit angiogenesis by modulating endothelial cell behavior and interfering with pro-angiogenic factors like VEGF .
- Inhibition of Endothelial Cell Proliferation : GM3 significantly suppresses VEGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVEC)【3】.
- Reduction of Angiogenic Inducers : It blocks angiogenesis induced by complex gangliosides like GD1a, suggesting a therapeutic potential in treating malignant tumors【3】【4】.
Case Studies
- GM3 Synthase Deficiency : A study involving patients with GM3 synthase deficiency revealed severe neurological impairments such as seizures and cognitive delays. However, oral supplementation with gangliosides showed significant improvements in clinical symptoms【2】.
- Anti-Cancer Applications : In preclinical models of brain cancer, administration of GM3 resulted in reduced tumor vascularity and improved survival rates. These findings support the hypothesis that enhancing GM3 levels could serve as a therapeutic strategy against glioblastomas【3】.
Research Findings
The following table summarizes key research findings related to the biological activity of GM3:
| Study | Focus Area | Key Findings |
|---|---|---|
| Alessandri et al. (2010) | Anti-Angiogenic Effects | High levels of GM3 correlate with reduced tumor vascularization and growth【3】. |
| Fong et al. (2011) | Cognitive Function | Oral ganglioside supplementation improved cognitive deficits in GM3 synthase-deficient mice【2】. |
| van Cruijsen et al. (2009) | Cancer Survival | Increased GM3 levels linked to better survival rates in lung cancer patients【3】. |
Scientific Research Applications
Therapeutic Applications
2.1 Cancer Research
Ganglioside GM3 has been studied for its role in cancer biology. Research indicates that GM3 can inhibit tumor growth and metastasis by modulating cell signaling pathways associated with proliferation and apoptosis. For example, a study demonstrated that GM3 can inhibit epidermal growth factor receptor (EGFR) signaling, which is often upregulated in cancers .
Case Study: A study on melanoma cells showed that GM3 treatment resulted in reduced cell viability and increased apoptosis, suggesting its potential as an anti-cancer agent .
2.2 Cardiovascular Health
GM3 has been explored as a nanocarrier for enhancing the efficacy of antiatherosclerotic drugs. Functionalized reconstituted high-density lipoproteins (rHDL) with GM3 have shown improved delivery of lovastatin, a cholesterol-lowering medication, leading to better therapeutic outcomes in atherosclerosis models .
Case Study: In a mouse model of atherosclerosis, GM3-functionalized rHDL significantly improved drug bioavailability and reduced plaque formation compared to traditional drug delivery methods .
2.3 Neurological Disorders
The supplementation of gangliosides, particularly GM3, has been investigated for its neuroprotective effects in various neurological conditions. Studies suggest that oral administration of GM3 can ameliorate symptoms associated with ganglioside synthase deficiencies, such as cognitive impairments and seizures.
Case Study: In GM3 synthase-deficient mice, dietary ganglioside supplementation led to notable improvements in cognitive functions and developmental milestones .
Mechanistic Insights
Ganglioside GM3 influences several cellular processes through its interaction with membrane proteins and receptors:
- Cell Signaling Modulation: GM3 modulates signaling pathways involving EGF, bFGF, TNFα, PDGF, VEGF, and insulin receptors, which are critical for cell growth and differentiation .
- Membrane Integrity: It contributes to the formation of lipid rafts that are essential for the organization of membrane proteins involved in signal transduction .
- Autophagy Regulation: Gangliosides like GM3 have been implicated in autophagy regulation, influencing cellular homeostasis and response to stress .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Gangliosides
Structural and Functional Differences
Table 1: Key Structural and Functional Differences Between GM3 and Other Gangliosides
Key Observations:
- GM3 vs. GD3: GM3 is anti-proliferative in cancer by suppressing EGFR, whereas GD3 promotes apoptosis and is associated with metastatic melanoma . In atherosclerosis, GD3 is linked to plaque formation, while GM3 levels correlate with insulin resistance in diabetes .
- GM3 vs. GM1 : GM1 supports neuronal survival and binds cholera toxin, whereas GM3 modulates membrane fluidity and acts as a receptor for hepatitis A virus .
- GM3 vs. GM2 : GM2 accumulates in lysosomal storage disorders, while GM3 regulates renal function and is altered in diabetic nephropathy .
Expression Patterns and Accessibility
- Cancer Cells: In melanoma cells, GM3 is masked by more complex gangliosides (e.g., GD2, GD3) on the cell surface, reducing antibody detectability despite constituting up to 50% of total gangliosides .
- Diabetes: Postprandial plasma in type 2 diabetes (T2DM) shows reduced polyunsaturated GM3 species and increased monounsaturated GD3, suggesting impaired GM3-to-GD3 conversion .
- Kidney Tissue : GM3 is enriched in glomeruli, where it maintains charge-selective filtration. Its depletion in diabetic rats correlates with glomerular hypertrophy .
Metabolic and Signaling Pathways
Therapeutic Implications
- GM3 as a Biomarker: Elevated serum GM3 levels are prognostic in hyperglycemia and hyperlipidemia, whereas GD3 is a marker for melanoma progression .
- Neu3 Interaction : Neuraminidase 3 (Neu3) cleaves GM3 to regulate megakaryocytic differentiation, a process unaffected by GD3 or GM2 .
Preparation Methods
Hydrolysis of GM1 Inner Ester
The semisynthetic route, detailed in WO2000035932A1 , leverages naturally abundant gangliosides (e.g., GM1, GD1a, GD1b) as starting materials. The process involves two stages: (1) formation of ganglioside inner esters and (2) selective acid hydrolysis.
Inner Ester Formation
GM1 sodium salt is converted to its acid form via ion-exchange chromatography using AG 50 resin (H⁺ form) in dimethylsulfoxide (DMSO). Subsequent treatment with dicyclohexylcarbodiimide (DCC) induces intramolecular esterification, yielding GM1 inner ester (97% yield). This step prevents undesired sialic acid cleavage during hydrolysis.
Reaction Conditions :
-
Solvent: Anhydrous DMSO
-
Reagent: DCC (1.42 g per 10 g GM1)
-
Temperature: Room temperature (25°C)
-
Time: 1 hour
Acid Hydrolysis
Controlled hydrolysis of GM1 inner ester with 0.25 M sulfuric acid in DMSO at 70°C selectively removes terminal sialic acid residues, generating GM3. The reaction is quenched with NaOH (pH 9), and products are precipitated using cold acetonitrile.
Purification Steps :
-
Dialysis against distilled water to remove salts.
-
Silica gel chromatography (chloroform/methanol/water, 60:35:5) to isolate GM3.
-
Lyophilization to obtain GM3 sodium salt.
Comparative Analysis of Starting Materials
The semisynthetic method is adaptable to GD1b and GT1b, though yields vary slightly:
| Starting Material | Inner Ester Yield | GM3 Yield |
|---|---|---|
| GM1 | 97% | 90% |
| GD1a | 96% | 88% |
| GD1b | 85% | 82% |
Key advantages include the use of biologically derived gangliosides and avoidance of complex enzymatic systems. However, the requirement for harsh acidic conditions (pH < 3) risks partial degradation of oligosaccharide chains.
Chemoenzymatic Synthesis from Lactosyl Sphingosine
One-Pot Multienzyme (OPME) Glycosylation
The chemoenzymatic approach, described in PMC8457310 , utilizes sequential enzymatic reactions to construct the GM3 glycan backbone.
Reaction Sequence
-
Sialylation : Lactosyl sphingosine is sialylated using CMP-sialic acid synthetase (NmCSS) and α2-3-sialyltransferase.
-
Acylation : The product (GM3 sphingosine) is acylated with palmitoyl-CoA to form GM3 ceramide.
Enzymatic Conditions :
-
Buffer: 50 mM HEPES (pH 7.5)
-
Cofactors: MgCl₂ (10 mM), MnCl₂ (5 mM)
-
Temperature: 37°C
-
Time: 8–24 hours
Purification via C18 Reverse-Phase Chromatography
GM3 sphingosine is purified using a C18 cartridge, eluting with methanol/water gradients. Acylation yields GM3 ceramide, which is further purified to >95% purity.
Advantages Over Semisynthetic Methods
| Parameter | Semisynthetic Method | Chemoenzymatic Method |
|---|---|---|
| Starting Material | GM1/GD1a (natural) | Lactosyl sphingosine (synthetic) |
| Reaction Conditions | Acidic (pH < 3) | Neutral (pH 7.5) |
| Purification Steps | 3–4 | 2 |
| Scalability | Moderate | High |
The chemoenzymatic route eliminates acidic hydrolysis risks and enables modular synthesis of GM3 variants with tailored fatty acyl chains.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Q & A
Basic Research Questions
Q. What are the key structural features of Ganglioside GM3 (sodium salt), and how do they influence its biological activity?
- Answer : GM3 is a monosialoganglioside with a sialic acid (Neu5Ac) linked to lactosylceramide (Galβ1→4Glcβ1→1′Cer). The sodium salt form enhances solubility for experimental use. Its biological activity arises from interactions with membrane microdomains (lipid rafts), modulating receptors like EGFR and VEGFR2. Structural variations in the ceramide moiety or sialylation pattern can alter signaling outcomes .
- Methodological Insight : Nuclear magnetic resonance (NMR) and high-performance thin-layer chromatography (HPTLC) are critical for confirming structural integrity. Mass spectrometry (MS) further validates molecular weight and purity .
Q. What methods are used to synthesize and purify Ganglioside GM3 (sodium salt)?
- Answer : GM3 is typically synthesized from natural sources (e.g., bovine brain gangliosides) via chemical acetylation, followed by deacetylation and saponification. Purification employs silica gel chromatography, ion exchange chromatography, or gel filtration to isolate the sodium salt form .
- Methodological Insight : Post-synthesis, purity is assessed using resorcinol staining (for sialic acid detection) and HPTLC. Yield optimization requires monitoring pH during saponification to prevent desialylation .
Q. How is Ganglioside GM3 quantified in cellular models, and what standards are recommended?
- Answer : Quantitative analysis uses deuterated internal standards (e.g., C18 GM3-d3) in LC-MS or GC-MS workflows. HPTLC coupled with densitometry provides semi-quantitative data for cellular extracts .
- Methodological Insight : Include spike-in controls to account for matrix effects in lipid-rich samples. Normalize GM3 levels to total protein or lipid content to ensure reproducibility .
Advanced Research Questions
Q. How does Ganglioside GM3 modulate EGFR and VEGFR2 signaling pathways in cancer research?
- Answer : GM3 inhibits EGFR and VEGFR2 by displacing receptors from lipid rafts, disrupting dimerization and downstream phosphorylation (e.g., Akt, ERK). In colon cancer, GM3 upregulation correlates with cisplatin-induced apoptosis via ROS-dependent p53 activation .
- Methodological Insight : Use siRNA targeting GM3 synthase (ST3GAL5) to validate pathway specificity. Combine immunofluorescence (for GM3 localization) with Western blotting (for phosphorylation status) .
Q. How can researchers reconcile contradictory roles of GM3 in promoting apoptosis versus suppressing angiogenesis?
- Answer : Context-dependent effects arise from tissue-specific receptor expression and ganglioside composition. For example, GM3 induces apoptosis in HCT116 colon cancer cells by upregulating Bax/Bcl-2 ratios but inhibits angiogenesis in endothelial cells by blocking VEGF-VEGFR2 interactions .
- Methodological Insight : Employ co-culture systems (e.g., cancer cells + endothelial cells) to model tumor microenvironments. Quantify GM3 distribution using MALDI imaging mass spectrometry (MALDI-MSI) in tissue sections .
Q. What genetic models elucidate GM3's role in disease mechanisms?
- Answer : GM3 synthase (ST3GAL5) knockout mice exhibit reduced ganglioside levels, impaired neurodevelopment, and altered cystic kidney disease progression. Fibroblasts from GM3-deficient patients show diminished EGF receptor signaling and migration .
- Methodological Insight : Use CRISPR/Cas9 to generate ST3GAL5-KO cell lines. Validate ganglioside profiles via HPTLC and assess functional deficits using scratch assays or Boyden chambers .
Q. How does GM3 influence insulin signaling, and what experimental designs address this?
- Answer : GM3 disrupts insulin receptor (IR) clustering in lipid rafts, reducing IR-caveolin-1 interactions and glucose uptake. Experimental models include adipocytes treated with exogenous GM3 (20–50 µM) and IR phosphorylation assays .
- Methodological Insight : Use fluorescently labeled GM3 analogs (e.g., BODIPY-GM3) to track lipid raft partitioning via confocal microscopy. Pair with glucose uptake assays (e.g., 2-NBDG) for functional readouts .
Data Contradiction and Reproducibility
Q. Why do studies report variable GM3 levels in cancer cell lines, and how can this be addressed?
- Answer : Discrepancies arise from differences in cell culture conditions (e.g., serum lipid content) and extraction protocols. Standardize lipid extraction using Folch or Bligh-Dyer methods, and validate with internal deuterated standards .
- Methodological Insight : Include positive controls (e.g., GM3-spiked samples) in every experiment. Publish raw chromatograms and densitometry data to enhance reproducibility .
Q. How can researchers mitigate batch-to-batch variability in synthetic GM3 sodium salt?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
